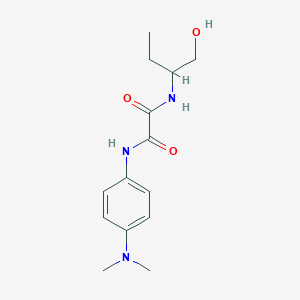![molecular formula C23H23ClFN3O3 B2751021 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride CAS No. 2097899-43-7](/img/structure/B2751021.png)
1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClFN3O3 and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Applications
This compound has been explored for its potential in creating new antibacterial agents. The modification of existing drug molecules by substituting different functional groups, such as amides or alkyl groups, could enhance antimicrobial activity. In particular, derivatives of this compound have shown effects against Staphylococcus aureus .
Antiproliferative Agents
Researchers have synthesized derivatives of this compound to evaluate their antiproliferative activity. These studies are crucial for cancer treatment as they focus on inhibiting the growth of carcinoma cells. Some derivatives have demonstrated potent activity against various carcinoma cells, indicating the compound’s potential as a base for developing new anticancer drugs .
Alzheimer’s Disease Treatment
Derivatives of this compound have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment. This suggests that the compound could serve as an intermediate in synthesizing drugs like paliperidone, the active metabolite of the antipsychotic risperidone .
Analgesic and Anticonvulsant Activities
The isoxazole ring, a component of this compound’s structure, is known for its pharmaceutical applications, including analgesic and anticonvulsant activities. This highlights the compound’s potential use in pain relief and seizure control .
Antipsychotic Properties
Isoxazole derivatives, related to the core structure of this compound, have been found to exhibit antipsychotic properties. This opens up possibilities for the compound’s use in treating psychiatric disorders .
Chemical Synthesis Intermediates
The compound serves as an important intermediate in chemical synthesis, particularly in the creation of benzoxazole derivatives. These derivatives are significant in the pharmaceutical industry, and the compound’s role in their synthesis underlines its importance in medicinal chemistry .
作用機序
Target of Action
Similar compounds have been found to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to have antimicrobial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential processes or structures, leading to the death or inhibition of the bacteria.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival or reproduction of bacteria.
Result of Action
The antimicrobial activity of similar compounds suggests that the compound may lead to the death or inhibition of bacteria .
特性
IUPAC Name |
1-[6-fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-30-17-5-2-14(3-6-17)22(28)19-13-26-20-7-4-16(24)12-18(20)21(19)27-10-8-15(9-11-27)23(25)29;/h2-7,12-13,15H,8-11H2,1H3,(H2,25,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBANWQICCLYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2750939.png)
![2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2750941.png)
![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)

![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)


![Methyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B2750951.png)
![N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2750952.png)


![1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2750956.png)
![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2750961.png)